molecular formula C7H12N2O2 B13059240 3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine

3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine

Cat. No.: B13059240
M. Wt: 156.18 g/mol
InChI Key: KYGIHFOIHFARDC-UHFFFAOYSA-N
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Description

3,8-Dioxa-1-azaspiro[45]dec-1-en-2-amine is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both amine and ether functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with similar structural features.

    Spirotetramat: Another spirocyclic compound with different functional groups.

Uniqueness

3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3,8-dioxa-1-azaspiro[4.5]dec-1-en-2-amine

InChI

InChI=1S/C7H12N2O2/c8-6-9-7(5-11-6)1-3-10-4-2-7/h1-5H2,(H2,8,9)

InChI Key

KYGIHFOIHFARDC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12COC(=N2)N

Origin of Product

United States

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